molecular formula C18H14Cl2N2O2 B12592519 2,5-Dianilino-3,6-dichlorocyclohex-2-ene-1,4-dione CAS No. 877774-84-0

2,5-Dianilino-3,6-dichlorocyclohex-2-ene-1,4-dione

Cat. No.: B12592519
CAS No.: 877774-84-0
M. Wt: 361.2 g/mol
InChI Key: TUPAAVOUFSQQTD-UHFFFAOYSA-N
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Description

2,5-Dianilino-3,6-dichlorocyclohex-2-ene-1,4-dione is a chemical compound with the molecular formula C18H12Cl2N2O2 It is known for its distinctive structure, which includes two aniline groups and two chlorine atoms attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dianilino-3,6-dichlorocyclohex-2-ene-1,4-dione typically involves the reaction of 2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is optimized to maximize efficiency and minimize waste, often involving continuous monitoring and adjustment of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,5-Dianilino-3,6-dichlorocyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dianilino-3,6-dichlorocyclohex-2-ene-1,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dianilino-3,6-dichlorocyclohex-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its ability to form stable radicals and quinone derivatives is key to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione: Similar structure but with amino groups instead of aniline groups.

    2,5-Dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione: Precursor in the synthesis of 2,5-Dianilino-3,6-dichlorocyclohex-2-ene-1,4-dione.

    3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: A related compound with different substituents on the cyclohexene ring.

Uniqueness

This compound is unique due to its combination of aniline and chlorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

877774-84-0

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

2,5-dianilino-3,6-dichlorocyclohex-2-ene-1,4-dione

InChI

InChI=1S/C18H14Cl2N2O2/c19-13-15(21-11-7-3-1-4-8-11)17(23)14(20)16(18(13)24)22-12-9-5-2-6-10-12/h1-10,13,15,21-22H

InChI Key

TUPAAVOUFSQQTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2C(C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3)Cl

Origin of Product

United States

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